Di-tert-butyl peroxide

Description

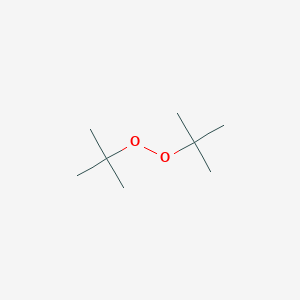

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylperoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXWFXONGKSEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2, Array, (CH3)3COOC(CH3)3 | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | di-t-butyl peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Di-t-butyl_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024955 | |

| Record name | Di-tert-butyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

232 °F at 760 mmHg (NTP, 1992), 111 °C | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c. | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8 | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5 | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6 | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-tert-butyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, water-white liquid, Liquid at 20 °C, Yellow liquid | |

CAS No. |

110-05-4 | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZJ88F4R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -40 °C, MP: -29 °C | |

| Record name | DI-TERT-BUTYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,1-dimethylethyl)peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-tert-BUTYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Decomposition Mechanism of Di-tert-butyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl peroxide (DTBP) is a widely utilized organic peroxide, serving as a radical initiator in a multitude of chemical processes, including polymerization and organic synthesis. Its thermal stability and decomposition kinetics are of paramount importance for ensuring process safety and efficiency. This technical guide provides a comprehensive overview of the core decomposition mechanism of DTBP, detailing the reaction pathways, quantitative kinetic data, and the experimental protocols used for its characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with or in proximity to this compound.

Core Decomposition Mechanism

The thermal decomposition of this compound is a well-studied, first-order reaction that proceeds primarily through a free-radical chain mechanism. The process is initiated by the homolytic cleavage of the relatively weak oxygen-oxygen bond at temperatures exceeding 100°C.

The primary decomposition pathway can be summarized in three key steps:

-

Initiation: The peroxide bond in the DTBP molecule breaks, yielding two tert-butoxy (B1229062) radicals. This is the rate-determining step in the overall decomposition process.

-

Propagation: The highly reactive tert-butoxy radicals undergo β-scission to form a stable acetone (B3395972) molecule and a methyl radical.

-

Termination: Two methyl radicals combine to form ethane, a stable final product.

The overall stoichiometry of the primary decomposition reaction is the conversion of one mole of this compound into two moles of acetone and one mole of ethane.

Signaling Pathway Diagram

Caption: Primary decomposition pathway of this compound.

Quantitative Kinetic Data

The rate of decomposition of DTBP is highly dependent on temperature and the reaction medium (gas phase, neat liquid, or in solution). The Arrhenius equation, k = A * exp(-Ea / RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature, is used to model this relationship. Below are tables summarizing the kinetic parameters obtained from various experimental studies.

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound in the Gas Phase

| Temperature Range (°C) | Pressure (atm) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 120 - 280 | Excess Toluene | 150.6 ± 4.2 | 2.5 x 10¹⁵ - 1.2 x 10¹⁶ | [1] |

| 90 - 130 | 0.05 - 15 (CO₂) | 158.2 ± 1.3 | 6.3 x 10¹⁵ | [2] |

| 130 - 160 | 27 - 130 mmHg | 156.5 ± 2.1 | 4.0 x 10¹⁵ | [3] |

Table 2: Arrhenius Parameters for the Thermal Decomposition of this compound in Solution and Neat

| Solvent | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Toluene | DSC | 157.0 ± 4.1 | 6.3 x 10¹⁵ ± 1.1 x 10¹⁵ | [4] |

| Toluene | ARC | 159.7 ± 3.9 | 2.0 x 10¹⁶ ± 0.5 x 10¹⁶ | [4] |

| Neat | DSC | 128.4 ± 6.2 | 1.6 x 10¹² ± 0.8 x 10¹² | [4] |

| Neat | ARC | 142.0 ± 17.7 | 3.2 x 10¹⁵ ± 1.3 x 10¹⁵ | [4] |

Decomposition Products

The primary products of DTBP decomposition are acetone and ethane. However, under certain conditions, minor byproducts can be formed through side reactions.

Table 3: Major and Minor Products of this compound Decomposition

| Product | Chemical Formula | Typical Yield |

| Major Products | ||

| Acetone | (CH₃)₂CO | High |

| Ethane | C₂H₆ | High |

| Minor Products | ||

| Methane (B114726) | CH₄ | Trace |

| tert-Butanol (B103910) | (CH₃)₃COH | Trace |

| 2-Methoxy-2-methylpropane (MTBE) | C₅H₁₂O | Trace |

| Isobutylene Oxide | C₄H₈O | Trace |

The formation of methane and tert-butanol can occur through hydrogen abstraction reactions by methyl and tert-butoxy radicals, respectively, from solvent molecules or other species present in the reaction mixture.

Experimental Protocols

Accurate and reproducible data on the decomposition of DTBP relies on well-defined experimental procedures. This section details the methodologies for the key analytical techniques used to study its thermal decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is the primary technique for identifying and quantifying the decomposition products of DTBP.

Methodology:

-

Sample Collection: The gaseous products from the pyrolysis reactor are collected in a gas-tight syringe or a sample loop. Liquid-phase decomposition products are typically diluted in a suitable solvent.

-

Injection: A small, precise volume of the sample is injected into the GC. For gaseous samples, a heated gas-sampling valve is used. For liquid samples, a microsyringe is used for injection into a heated inlet.

-

Gas Chromatography:

-

Column: A capillary column, such as an Rxi-5ms (60 m, 0.25 mm i.d., 1 µm film thickness), is commonly used for the separation of the volatile decomposition products.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature program is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.

-

-

Data Analysis: The identity of each product is confirmed by comparing its mass spectrum to a library of known spectra (e.g., NIST). Quantification is achieved by integrating the peak area of each compound and comparing it to the peak areas of known concentration standards.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Evaluation

DSC is used to measure the heat flow associated with the thermal decomposition of DTBP, providing information on the onset temperature and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of DTBP (typically 1-5 mg) is hermetically sealed in a sample pan. For volatile or reactive samples, high-pressure stainless steel or gold-plated crucibles are recommended to prevent rupture and sample loss. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., 30-300°C).

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram shows exothermic peaks corresponding to the decomposition of DTBP. The onset temperature of decomposition is determined from the initial deviation from the baseline, and the enthalpy of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Studies

ARC is employed to study the thermal runaway potential of DTBP under adiabatic conditions, simulating a worst-case scenario in a larger-scale process.

Methodology:

-

Sample Preparation: A larger sample of DTBP (typically 1-10 g) is placed in a robust, spherical sample bomb, usually made of a non-reactive metal like titanium or Hastelloy C. The bomb is sealed and placed in the calorimeter.

-

Instrument Setup: The calorimeter is designed to maintain an adiabatic environment, meaning no heat is exchanged with the surroundings.

-

Heat-Wait-Search Mode:

-

Heat: The sample is heated to a specified starting temperature.

-

Wait: The system holds the temperature constant to allow for thermal equilibrium.

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter's heaters match the sample temperature, ensuring that all the heat generated by the decomposition is retained within the sample. The temperature and pressure inside the bomb are recorded as a function of time.

-

Data Analysis: The data from the ARC experiment provides the onset temperature of thermal runaway, the time to maximum rate, and the maximum temperature and pressure reached during the decomposition. This information is crucial for pressure relief system design and defining safe operating limits.

Pyrolysis Reactor Setups for Kinetic Studies

Kinetic studies of DTBP decomposition are often carried out in specialized pyrolysis reactors.

Static Reactor Workflow:

Caption: Workflow for a static pyrolysis experiment.

Flow Reactor Workflow:

Caption: Workflow for a flow pyrolysis experiment.

Conclusion

The decomposition of this compound is a fundamental process in radical chemistry with significant industrial applications. A thorough understanding of its core mechanism, kinetics, and product distribution is essential for the safe and efficient design and operation of chemical processes. The experimental protocols outlined in this guide provide a framework for the accurate characterization of DTBP and other organic peroxides. By leveraging these techniques, researchers and professionals can mitigate the risks associated with thermal hazards and optimize reaction conditions to achieve desired outcomes.

References

Di-tert-butyl Peroxide: A Comprehensive Technical Guide to Thermal Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of di-tert-butyl peroxide (DTBP), a widely utilized organic peroxide in various industrial applications, including as a polymerization initiator and cross-linking agent.[1][2] A thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application.[3] This document summarizes key quantitative data from various analytical techniques, details experimental protocols, and illustrates the fundamental chemical processes involved.

Core Thermal Stability Data

The thermal stability of this compound has been extensively studied using various calorimetric methods. The following tables consolidate the quantitative data obtained from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.

Table 1: Thermal Stability Data from Differential Scanning Calorimetry (DSC)

| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Heat of Decomposition (ΔH_d) (J/g) | Activation Energy (E_a) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Reference |

| 1 | 98 - 109 | ~1100 | 157.0 (±4.1) (in solution) | 10¹⁵.⁸ (±¹.¹) (in solution) | [2][4] |

| 4 | 98 - 109 | ~1100 | 128.4 (±6.2) (neat) | 10¹².² (±⁰.⁸) (neat) | [2][4] |

| 6 | 98 - 109 | ~1100 | - | - | [2] |

| 8 | - | - | - | - | [5] |

| 10 | 98 - 109 | ~1100 | - | - | [2] |

Note: The activation energy and frequency factor can vary depending on whether DTBP is in a neat form or in a solution.[4]

Table 2: Thermal Stability Data from Accelerating Rate Calorimetry (ARC)

| Sample | Onset Temperature (T₀) (°C) | Maximum Temperature (T_max) (°C) | Maximum Self-Heating Rate (°C/min) | Activation Energy (E_a) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Reference |

| Pure DTBP (97%) | 102.6 | 375.9 | 3.095 x 10⁷ | 142.0 (±17.7) | 10¹⁵.⁵ (±¹.³) | [1][4][6] |

| 20% DTBP in Toluene | - | - | - | 159.7 (±3.9) | 10¹⁶.³ (±⁰.⁵) | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing thermal stability data. The following sections outline the typical experimental protocols for DSC and ARC analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a stainless steel crucible.[7] An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.

-

Experimental Conditions: The sample and reference crucibles are placed in the DSC cell. A dynamic temperature program is initiated, heating the sample at a constant rate (e.g., 1, 4, 6, 8, or 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2][5]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram shows exothermic events, such as decomposition.

-

Data Analysis: The onset temperature of decomposition (T₀) is determined from the intersection of the baseline and the tangent of the exothermic peak. The heat of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak. Kinetic parameters like activation energy (E_a) and the frequency factor (A) can be determined by performing experiments at multiple heating rates and applying kinetic models such as the Kissinger method.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to simulate a worst-case thermal runaway scenario.

Methodology:

-

Sample Preparation: A larger sample of this compound (typically 1-10 g) is placed in a spherical, high-pressure sample bomb (e.g., made of titanium).[8]

-

Instrument Setup: The ARC instrument is set up to maintain an adiabatic environment, meaning there is no heat exchange between the sample and its surroundings.

-

Experimental Procedure (Heat-Wait-Seek):

-

Heat: The sample is heated to a predetermined starting temperature.

-

Wait: The system equilibrates for a set period to ensure thermal stability.

-

Seek: The instrument monitors the sample's self-heating rate. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

-

Adiabatic Tracking: In the adiabatic mode, the instrument's heaters match the temperature of the sample, ensuring all the heat generated by the decomposition reaction increases the sample's temperature. Temperature and pressure are continuously recorded as a function of time.

-

Data Analysis: The onset temperature for self-heating, the time to maximum rate (TMR), the final temperature, and the pressure rise are determined from the collected data. This information is critical for assessing the potential for a thermal runaway reaction.

Visualizing Key Processes

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of two tert-butoxy (B1229062) radicals.[9] These radicals can then undergo further reactions, primarily β-scission, to produce acetone (B3395972) and a methyl radical.[9] The methyl radicals can subsequently combine to form ethane.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jes.or.jp [jes.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Laboratory Synthesis of Di-tert-butyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of di-tert-butyl peroxide (DTBP), a stable organic peroxide widely utilized as a radical initiator in polymerization reactions and various organic synthesis applications.[1][2] DTBP's utility stems from its thermal decomposition at elevated temperatures to release free radicals.[1] This document details common synthetic methodologies, presents quantitative data from various protocols, and outlines the necessary safety precautions for handling this energetic compound.

Critical Safety Precautions

Organic peroxides are thermally unstable and can undergo exothermic, self-accelerating decomposition.[3] this compound is highly flammable, and its decomposition can lead to fire or explosion.[4]

-

Handling: Use spark-proof tools and explosion-proof equipment in a well-ventilated area.[5] Ground and bond containers during transfer.[5] Avoid all sources of ignition, including heat, sparks, and open flames.[3] Clothing wet with the material should be removed immediately.[6]

-

Storage: Store in a cool, well-ventilated, dry area, away from sources of ignition and incompatible materials.[4][7] Recommended storage temperature is typically between +15°C and +25°C.[4] Avoid temperatures above 40°C to maintain product integrity.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, powerful reducers, acids, bases, amines, transition metal salts, and rust.[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves (e.g., PVC, neoprene), and a protective suit.[3][5]

-

Spills: Clean up spills immediately using a liquid-absorbent material like Chemizorb®.[7] Do not let the product enter drains.[7]

Synthesis Pathways and Mechanisms

The most common laboratory synthesis of this compound involves the acid-catalyzed reaction of tert-butanol (B103910) (TBA) with hydrogen peroxide (H₂O₂).[2][8] In this process, tert-butyl hydroperoxide (TBHP) is formed as a key intermediate. The TBHP can then react with another molecule of TBA to form the final DTBP product. By adjusting reaction conditions such as temperature, reaction time, and reactant ratios, the relative yields of TBHP and DTBP can be controlled.[9][10]

Alternative methods include the reaction of tert-butyl hydroperoxide with tert-butanol in the presence of an acidic catalyst, such as a sulfonic acid or zeolite catalyst.[11][12]

The general reaction scheme is illustrated below.

Experimental Protocols

Below are detailed experimental protocols derived from established patent literature. These methods demonstrate the synthesis of DTBP from tert-butanol and hydrogen peroxide under various catalytic conditions.

Protocol 1: Synthesis with High DTBP Yield

This protocol is adapted from a method designed to maximize the yield of this compound.[10]

Materials:

-

35% Hydrogen Peroxide (w/w): 100 g

-

98% Sulfuric Acid: 30 g

-

Phosphotungstic Acid: 0.5 g

-

Ethylenediaminetetramethylenephosphonic acid: 2 g

-

1-Hydroxyethylidenediphosphonic acid: 2 g

-

tert-Butanol: 75 g

Procedure:

-

In a suitable reaction vessel, combine 100 g of 35% hydrogen peroxide, 30 g of 98% sulfuric acid, 0.5 g of phosphotungstic acid, 2 g of ethylenediaminetetramethylenephosphonic acid, and 2 g of 1-hydroxyethylidenediphosphonic acid. Maintain the temperature at 15°C during mixing to prepare the mixed acid solution.[10]

-

Transfer the mixed acid solution to a three-neck flask equipped with a stirrer and thermometer.

-

While stirring, add 75 g of tert-butanol to the mixed acid solution.[10]

-

Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.[10]

-

After the reaction period, cool the mixture and transfer it to a separatory funnel.

-

Allow the layers to separate. The crude product will form the upper organic phase (oil phase).[10]

-

Separate and collect the oil phase. The expected yield is approximately 86 g.[10]

-

The resulting oil phase contains a high concentration of this compound (approx. 67.60%) and tert-butyl hydroperoxide (approx. 31.6%).[10]

-

For purification, the oil phase can be subjected to vacuum rectification.[10]

Protocol 2: Synthesis Using an Alternative Acid Mixture

This protocol utilizes a different acid and stabilizer combination, which also yields a mixture of TBHP and DTBP.[10]

Materials:

-

35% Hydrogen Peroxide (w/w): 100 g

-

70% Sulfuric Acid: 30 g

-

Sodium Citrate: 2 g

-

Phosphotungstic Acid: 1 g

-

1-Hydroxyethylidenediphosphonic acid: 2 g

-

tert-Butanol: 74 g

Procedure:

-

Prepare a mixed solution by combining 100 g of 35% hydrogen peroxide, 30 g of 70% sulfuric acid, 2 g of sodium citrate, 1 g of phosphotungstic acid, and 2 g of hydroxyethylidene diphosphonic acid at 15°C.[10]

-

Add 74 g of tert-butanol to a three-neck flask.

-

While stirring, add the prepared mixed solution to the tert-butanol.[10]

-

Raise the temperature of the mixture to 50°C and maintain it for 60 minutes to obtain the crude product.[10]

-

Cool the mixture and transfer it to a separatory funnel for phase separation.

-

Collect the oil phase, with an expected yield of approximately 88 g.[10]

-

The oil phase from this protocol contains approximately 44.70% this compound and 55.19% tert-butyl hydroperoxide.[10]

The general laboratory workflow for these synthesis protocols is visualized below.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various experimental protocols for the synthesis of DTBP, highlighting how different reaction conditions influence the product composition.

| Parameter | Protocol 1[10] | Protocol 2[10] | Protocol 3[9] | Protocol 4[9] |

| Reactants | ||||

| tert-Butanol | 75 g | 74 g | 74 g | 74 g |

| H₂O₂ (Concentration) | 100 g (35%) | 100 g (35%) | 100 g (35%) | 120 g (30%) |

| H₂SO₄ (Concentration) | 30 g (98%) | 30 g (70%) | 50 g (50%) | 50 g (30%) |

| Catalyst/Stabilizer | Phosphotungstic Acid, Phosphonates | Sodium Citrate, Phosphotungstic Acid | Phosphotungstic Acid, HEDP | Phosphotungstic Acid, HEDP |

| Reaction Conditions | ||||

| Temperature | 60°C | 50°C | 40°C | 20°C |

| Time | 30 min | 60 min | 120 min | 300 min |

| Results | ||||

| Oil Phase Yield | 86 g | 88 g | 85 g | 89 g |

| DTBP Content (%) | 67.60% | 44.70% | 10.78% | >91.5% (Bottoms) |

| TBHP Content (%) | 31.60% | 55.19% | 87.38% | Not specified |

Note: In Protocol 4, the high DTBP content refers to the bottom product after rectification, indicating that the initial reaction favors TBHP, which is then likely converted or separated.

Purification

The crude product obtained from these syntheses is an oily mixture containing DTBP, unreacted TBHP, tert-butanol, and residual acids.

-

Washing: The crude oil phase is often washed with an alkali solution (e.g., NaOH solution) to neutralize and remove acidic components, followed by washing with water.[13]

-

Drying: The washed organic phase can be dried using an anhydrous dehydrating agent like calcium sulfate (B86663) or sodium sulfate.[14][15]

-

Distillation: The most effective method for separating DTBP from the less volatile TBHP and other impurities is rectification under reduced pressure.[9][10] This method avoids the high temperatures that could induce thermal decomposition of the peroxide. A patent describes a process where tertiary butanol is converted to isobutylene (B52900) and water via a dehydration reaction, which can then be more easily separated from DTBP.[16]

References

- 1. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. arkema.com [arkema.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. isg.ku.edu.tr [isg.ku.edu.tr]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. CN101298429A - Preparation method of tert-butyl hydroperoxide and this compound - Google Patents [patents.google.com]

- 10. Preparation of tert-butyl hydrogen peroxide and this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. US5488179A - Ditertiary butyl peroxide preparation from tertiary butyl hydroperoxide - Google Patents [patents.google.com]

- 12. JP2001316358A - Method for producing dibutyl butyl peroxide - Google Patents [patents.google.com]

- 13. CN104557652A - Preparation method of tert-butyl peroxide - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. tert-Butyl hydroperoxide synthesis - chemicalbook [chemicalbook.com]

- 16. US5453548A - Purification of ditertiary butyl peroxide - Google Patents [patents.google.com]

Di-tert-butyl Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of di-tert-butyl peroxide (DTBP). It is intended to be a valuable resource for professionals in research, science, and drug development who utilize or handle this compound. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and visualizes important reaction pathways and safety protocols.

Physical Properties

This compound is a colorless to pale yellow liquid known for being one of the most stable organic peroxides, a characteristic attributed to the bulky tert-butyl groups.[1][2][3] It is nonpolar and, consequently, insoluble or immiscible in water, but soluble in many common organic solvents.[1][4][5]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈O₂ | [1][6][7] |

| Molecular Weight | 146.23 g/mol | [6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Slight, characteristic | [7][9] |

| Density | 0.796 g/mL at 25°C | [1][4][5] |

| Melting Point | -30°C to -40°C (-22°F to -40°F) | [4][6][7] |

| Boiling Point | 109 - 111°C (228 - 232°F) at 760 mmHg | [1][2][6] |

| Vapor Pressure | 19.51 mmHg at 20°C (68°F) | [8] |

| 27.3 ± 0.2 mmHg at 25°C | [10] | |

| 40 mmHg at 20°C | [5] | |

| Vapor Density | 5.03 (Air = 1) | [8] |

| Refractive Index | 1.3891 at 20°C | [1][4][5] |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | [6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Insoluble / Immiscible (<1 mg/mL) | [1][6][8] |

| Alcohols (e.g., ethanol) | Soluble | [9] |

| Ethers (e.g., diethyl ether) | Soluble | [9] |

| Ketones (e.g., acetone) | Soluble | [9] |

| Aromatic Hydrocarbons (e.g., benzene, toluene) | Miscible | [10] |

| Aliphatic Hydrocarbons (e.g., petroleum ether) | Miscible | [10] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the labile oxygen-oxygen single bond. It is a strong oxidizing agent and can react violently with combustible and reducing materials.[1][11]

Thermal Decomposition

The most significant chemical property of this compound is its thermal decomposition. The peroxide bond undergoes homolytic cleavage at temperatures above 100°C to generate two tert-butoxy (B1229062) radicals.[1][2][12] This property makes it a widely used radical initiator in polymer chemistry and organic synthesis.[1][2][4] The decomposition reaction proceeds via the generation of methyl radicals, with ethane (B1197151) and acetone (B3395972) as the primary stable decomposition products.[2][5] The decomposition is exothermic, and if confined, the significant generation of gaseous products can lead to a rapid pressure increase.[6]

The thermal decomposition pathway of this compound can be visualized as follows:

Table 3: Safety and Reactivity Data

| Property | Value | References |

| Flash Point | 6 - 18°C (43 - 65°F) (closed cup) | [7][12][13] |

| Autoignition Temperature | 165°C (329°F) | [7][13] |

| Decomposition Temperature | Decomposes at 111°C, which increases fire hazard. | [6][11] |

| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [13] |

| Incompatibilities | Acids, bases, metals, reducing agents, finely powdered metals, combustible materials. | [7][13] |

| Hazardous Decomposition Products | Acetone, methane, ethane, carbon monoxide, carbon dioxide. | [2][5][13] |

Experimental Protocols for Property Determination

The determination of the physical and chemical properties of this compound relies on standardized experimental methods. Below are outlines of the general procedures for key properties.

Determination of Flash Point

The flash point is typically determined using a closed-cup apparatus.

-

Principle: A sample of the liquid is placed in a closed cup and heated at a slow, constant rate. An ignition source is directed into the vapor space above the liquid at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Apparatus: Pensky-Martens or similar closed-cup flash point tester.

-

Procedure Outline:

-

The apparatus is cleaned and dried.

-

The sample is cooled to a temperature at least 17°C below the expected flash point and placed in the test cup.

-

The lid is secured, and stirring is initiated.

-

Heat is applied at a controlled rate.

-

The test flame is applied at specified temperature intervals.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Determination of Autoignition Temperature

The autoignition temperature is determined according to standard methods like ASTM E659.

-

Principle: A small, measured amount of the substance is introduced into a heated flask containing air at a predetermined temperature. The lowest temperature at which the substance ignites spontaneously within a specified time (typically 10 minutes) is recorded as the autoignition temperature.

-

Apparatus: A uniformly heated, round-bottomed borosilicate glass flask (typically 500 mL), a temperature-controlled furnace, and a system for introducing the sample.

-

Procedure Outline:

-

The flask is heated to a pre-selected temperature and allowed to equilibrate.

-

A known volume of the sample is injected into the flask.

-

The flask is observed in a darkened room for signs of ignition (a flame or explosion). The time until ignition is also recorded.

-

The procedure is repeated at different temperatures and sample volumes to find the lowest temperature that results in ignition.

-

Analysis of Thermal Decomposition Kinetics

The kinetics of thermal decomposition are often studied using calorimetric techniques such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

-

Principle: A small, encapsulated sample is heated at a controlled rate (or held at an isothermal temperature), and the heat flow to or from the sample is measured relative to a reference. Exothermic decomposition events are detected and quantified.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure Outline (Non-isothermal):

-

A small amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 2, 5, 10 °C/min) over a specified temperature range.

-

The heat flow is recorded as a function of temperature, allowing for the determination of the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition. Kinetic parameters like activation energy can be calculated from experiments at multiple heating rates.

-

Safe Handling and Storage Workflow

Due to its hazardous nature as a flammable and thermally sensitive organic peroxide, strict safety protocols are mandatory when handling and storing this compound. The following diagram outlines a logical workflow for its safe management.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemeo.com [chemeo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. aidic.it [aidic.it]

- 6. aidic.it [aidic.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C8H18O2 | CID 8033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kinetic Study of this compound: Thermal Decomposition and Product Reaction Pathways | Semantic Scholar [semanticscholar.org]

- 10. infinitalab.com [infinitalab.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. [PDF] MEASUREMENT OF THE VAPOR PRESSURE OF TBP | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Di-tert-butyl Peroxide (CAS 110-05-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with Di-tert-butyl peroxide (DTBP), CAS number 110-05-4. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on structured data presentation, detailed experimental protocols, and clear visual representations of key processes.

Chemical and Physical Properties

This compound is a stable organic peroxide widely utilized in various chemical processes. Its stability is attributed to the bulky tert-butyl groups flanking the peroxide bond.[1] It is a colorless to pale yellow liquid with a distinct sharp odor.[2]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [3] |

| Molar Mass | 146.23 g/mol | [3] |

| Density | 0.796 g/mL at 25 °C | [4] |

| Boiling Point | 109-110 °C | [4] |

| Melting Point | -40 °C | [4] |

| Flash Point | 18 °C (64.4 °F) | [4] |

| Vapor Pressure | 19.5 mmHg at 20 °C | [4] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in benzene, toluene, and ether | [2] |

Chemical Properties

| Property | Description | Reference(s) |

| Decomposition | Thermally decomposes above 100 °C to generate tert-butoxy (B1229062) radicals, which subsequently break down into methyl radicals and acetone (B3395972). | [1] |

| Stability | One of the most stable organic peroxides due to steric hindrance from the tert-butyl groups. | [1] |

| Reactivity | Strong oxidizing agent that can react violently with reducing agents. | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of tert-butanol (B103910) with hydrogen peroxide.

Experimental Protocol: Synthesis from tert-Butanol and Hydrogen Peroxide

This protocol describes a common method for the laboratory synthesis of this compound.

Materials:

-

tert-Butanol (trimethyl carbinol), 74g[5]

-

Hydrogen peroxide (35% aqueous solution), 100g[5]

-

Sulfuric acid (50% aqueous solution), 50g[5]

-

Phosphotungstic acid, 1g[5]

-

1-Hydroxy Ethylidene-1,1-Diphosphonic Acid (HEDP), 2g[5]

-

Ice bath

-

Three-necked flask equipped with a stirrer and dropping funnel

-

Separatory funnel

Procedure:

-

Prepare a mixed solution by combining 100g of 35% hydrogen peroxide, 50g of 50% sulfuric acid, 1g of phosphotungstic acid, and 2g of HEDP in a flask, maintaining the temperature at 10 °C with an ice bath.[5]

-

To a three-necked flask, add 74g of tert-butanol.[5]

-

While stirring, slowly add the prepared mixed solution to the tert-butanol in the three-necked flask.[5]

-

After the addition is complete, warm the reaction mixture to 40 °C and maintain this temperature for 120 minutes to allow the reaction to proceed.[5]

-

Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate.[5]

-

Separate the upper organic layer (oil phase), which is the crude this compound.[5]

-

The crude product can be further purified by washing with a sodium bicarbonate solution and then with water, followed by drying over anhydrous magnesium sulfate.

Synthesis Workflow

Thermal Decomposition

This compound is widely used as a radical initiator due to its predictable thermal decomposition. Above 100 °C, the peroxide bond undergoes homolytic cleavage to form two tert-butoxy radicals. These radicals can then undergo further reactions, most notably β-scission, to produce acetone and a methyl radical. The generated methyl radicals are effective in initiating polymerization reactions.[1]

Decomposition Pathway

Experimental Protocol: Analysis of Decomposition Products by GC-MS

This protocol provides a general guideline for the analysis of the thermal decomposition products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

-

This compound solution in a suitable solvent (e.g., toluene)

-

Sealed reaction vessel

-

Heating apparatus (e.g., oven or heating block)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Appropriate GC column (e.g., a non-polar column like DB-5ms)

-

Helium carrier gas

-

Syringe for sample injection

Procedure:

-

Prepare a dilute solution of this compound in a high-boiling, inert solvent.

-

Place the solution in a sealed reaction vessel.

-

Heat the vessel to a temperature sufficient to induce decomposition (e.g., 150 °C) for a specified period.

-

After cooling, carefully open the vessel and take a sample of the headspace gas or the liquid phase.

-

Inject the sample into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

-

Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 30-300) to detect the expected decomposition products.

-

-

Identify the decomposition products (e.g., acetone, ethane, methane) by comparing their mass spectra with a library of known spectra (e.g., NIST).

Hazards and Safety Information

This compound is a hazardous substance and requires careful handling. It is a flammable liquid and a strong oxidizing agent.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour |

| Organic Peroxides | Type E | H242: Heating may cause a fire |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Data sourced from Arkema GPS Safety Summary.[6]

NFPA 704 Diamond

| Category | Rating | Description |

| Health | 3 | Can cause serious or permanent injury. |

| Flammability | 2 | Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur. |

| Instability/Reactivity | 4 | Readily capable of detonation or explosive decomposition at normal temperatures and pressures. |

| Special Hazards | OX | Oxidizer |

Data sourced from CAMEO Chemicals.

Handling and Storage

-

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents. Keep containers tightly closed.

Applications

This compound's primary application is as a radical initiator in various polymerization processes.[7] Its predictable decomposition at elevated temperatures makes it suitable for:

-

Polymerization of ethylene: Used in the high-pressure production of low-density polyethylene (B3416737) (LDPE).

-

Polystyrene production: Acts as a finishing catalyst.

-

Acrylic resins: Initiates the polymerization of acrylates and methacrylates.[3]

-

Cross-linking agent: Employed in the curing of silicone rubbers and other resins to improve their mechanical properties.[7]

-

Organic Synthesis: Used as an oxidant and a source of tert-butoxy radicals in various organic transformations.[8]

-

Diesel Fuel Additive: Can be used as a cetane improver to enhance ignition quality.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CN101298429A - Preparation method of tert-butyl hydroperoxide and this compound - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. atamankimya.com [atamankimya.com]

- 8. DI-TERT BUTYL PEROXIDE - Ataman Kimya [atamanchemicals.com]

Homolytic Cleavage of Di-tert-butyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the homolytic cleavage of di-tert-butyl peroxide (DTBP), a cornerstone reaction for generating free radicals in organic synthesis and polymer chemistry. We will explore the core mechanism, kinetics, influencing factors, and the experimental protocols used to study this fundamental process.

Introduction

This compound (DTBP) is a highly stable organic peroxide notable for its utility as a radical initiator. Its stability is attributed to the bulky tert-butyl groups that flank the peroxide bond. Thermal or photochemical induction causes the homolytic cleavage of the weak oxygen-oxygen bond, yielding two tert-butoxy (B1229062) radicals. This clean and efficient generation of radicals makes DTBP an invaluable tool in a myriad of chemical transformations, including polymerizations and C-H functionalization reactions. The reaction typically requires temperatures above 100°C to proceed thermally.

Reaction Mechanism and Kinetics

The decomposition of DTBP is a first-order unimolecular reaction. The primary step is the homolysis of the O-O bond to form two tert-butoxy radicals. These highly reactive intermediates can then undergo subsequent reactions, most commonly a β-scission to yield acetone (B3395972) and a methyl radical.

Primary Decomposition: (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

β-Scission of tert-butoxy radical: (CH₃)₃CO• → (CH₃)₂CO + •CH₃

The subsequent fate of the methyl radicals often involves combination to form ethane.

2 •CH₃ → C₂H₆

The overall gas-phase decomposition can be summarized as: (CH₃)₃COOC(CH₃)₃(g) → 2 (CH₃)₂CO(g) + C₂H₆(g)

The rate of decomposition is highly dependent on temperature, following the Arrhenius equation. This relationship allows for precise control over the rate of radical generation by manipulating the reaction temperature.

Figure 1: Reaction pathway of DTBP homolytic cleavage and subsequent β-scission.

Quantitative Thermodynamic and Kinetic Data

The homolytic cleavage of DTBP has been extensively studied, yielding a wealth of thermodynamic and kinetic data. The energy required for the O-O bond dissociation is a key parameter, as is the activation energy for the overall decomposition. Below is a summary of key quantitative data from various studies.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Method/Conditions | Reference |

| Bond Dissociation Energy (O-O) | 36 - 42.9 | 151 - 179.5 | Experimental & Computational | |

| 37.4 ± 0.5 | 156.5 ± 2.1 | Gas-phase Pyrolysis | ||

| 42.9 | 179.5 | Photoacoustic Calorimetry | ||

| Activation Energy (Ea) | 36 ± 1 | 150.6 ± 4.2 | Thermal Decomposition in Toluene | |

| 37.8 ± 0.3 | 158.2 ± 1.3 | Thermal Decomposition (90-130°C) | ||

| 39 | 163.2 | Gas-phase Decomposition (140-160°C) | ||

| ~37.4 | ~156.5 | Gas-phase Pyrolysis | ||

| 37.78 ± 0.06 | 158.07 ± 0.25 | Reevaluation of Published Data |

| Arrhenius A-Factor (log A, s⁻¹) | Temperature Range (°C) | System | Reference |

| 14.6 - 14.85 | 120 - 280 | Static & Flow Systems in Toluene | |

| 16.5 | 140 - 160 | Gas Phase | |

| 15.6 | 130 - 160 | Gas-phase Pyrolysis | |

| 15.8 ± 0.2 | 90 - 130 | High Pressure with CO₂ |

Note: Values can vary based on the experimental or computational method, phase (gas or liquid), and solvent used.

Experimental Protocols

Studying the kinetics of DTBP decomposition requires precise control of temperature and accurate methods for monitoring the reactants and products over time. Pyrolysis, followed by gas chromatography, is a common approach.

Protocol: Gas-Phase Pyrolysis of DTBP with GC-MS Analysis

-

Sample Preparation:

-

Pure DTBP (97% or higher) is used.

-

If studying in the presence of other reagents, a mixture of known concentration is prepared in a suitable solvent (e.g., toluene, pentadecane) or inert gas.

-

-

Apparatus Setup:

-

A flow or static pyrolysis reactor is used. For a flow system, a heated tube (quartz or stainless steel) is maintained at a constant, uniform temperature (e.g., 120-280°C).

-

The reactor is connected to a vacuum line to remove air and impurities.

-

The sample is introduced into the heated reactor at a controlled rate. For liquid samples, a syringe pump may be used to inject the sample into a heated zone for vaporization.

-

The residence time in the reactor is carefully controlled by adjusting the flow rate and reactor volume.

-

-

Product Collection & Analysis:

-

The gaseous effluent from the reactor is passed through a cold trap (e.g., liquid nitrogen) to collect the products.

-

Alternatively, the effluent is directly sampled by an online Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-